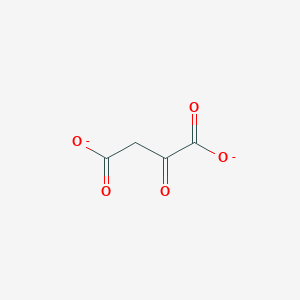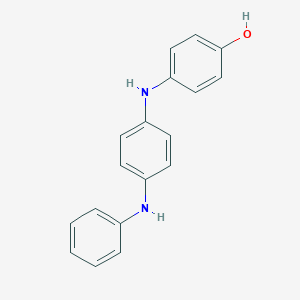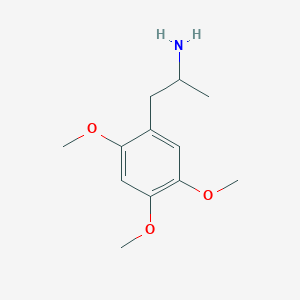
2,4,5-Triméthoxyamphétamine
Vue d'ensemble
Description
2,4,5-Trimethoxyamphetamine (TMA-2) is a potent psychedelic compound that acts as a serotonin 5HT(2) receptor agonist. It is one of the designer drugs derived from dimethoxyamphetamine and has been found on the illicit drug market. TMA-2 is known for its psychotropic potency, which is greater than that of mescaline and other related compounds .
Synthesis Analysis
The synthesis of TMA-2 has been described using methods that involve the general approach of Ramirez and Burger, which was also used to synthesize other homologues of mescaline. The synthesis process results in a compound that is chemically identical to previously described TMA-2, ensuring pharmacological similarity .
Molecular Structure Analysis
X-ray diffraction structure analyses have been conducted on TMA-2, revealing the relative structural arrangements of possible pharmacodynamic groups. These analyses provide insights into the molecular conformation of TMA-2, which resembles that of other substituted phenethylamines and is distinct from neurotransmitters like dopamine and norepinephrine .
Chemical Reactions Analysis
TMA-2 is mainly metabolized by O-demethylation, and studies have identified CYP2D6 as the only cytochrome P450 isoenzyme involved in this metabolic step. However, the metabolites formed are in very small amounts. TMA-2 and its derivatives have also been shown to be non-mechanism-based competitive inhibitors of CYP2D6, which suggests potential but unlikely interactions with other CYP2D6 substrates .
Physical and Chemical Properties Analysis
The physical and chemical properties of TMA-2 have been studied through methods such as gas chromatography-mass spectrometry (GC-MS). A GC-MS technique, especially when combined with trifluoroacetyl (TFA) derivatization, has been developed to discriminate and identify the six aromatic positional isomers of TMA, including TMA-2. This method is powerful for distinguishing controlled substances like TMA-2 from other uncontrolled TMAs .
Relevance to Case Studies
The psychotomimetic properties of TMA-2 have been explored in human subjects, where it has been shown to induce hallucinations at certain dosages. The drug's effects have been described as parallel in intensity and duration to those of other psychotropic substances, although vivid hallucinations were not always observed . The receptor interaction profiles of TMA-2 and related compounds have been examined, showing moderate to high affinities for the serotonergic 5-HT2A receptor, which is likely responsible for the psychedelic effects observed in humans .
Applications De Recherche Scientifique
Analyse complète des applications de la 2,4,5-Triméthoxyamphétamine
La this compound (TMA-2) est un composé psychoactif dont la structure chimique est similaire à celle des amphétamines et de la mescaline. Il s’agit de l’un des nombreux isomères de la triméthoxyamphétamine, chacun ayant des propriétés et des applications potentielles uniques en recherche scientifique. Vous trouverez ci-dessous une analyse détaillée des diverses applications de recherche scientifique de la TMA-2, axée sur six domaines distincts.
Neuropharmacologie
Étude des effets psychoactifs : La TMA-2 est connue pour ses propriétés psychoactives, qui sont similaires à celles d’autres amphétamines. La recherche en neuropharmacologie se concentre souvent sur la compréhension de l’interaction du médicament avec divers systèmes de neurotransmetteurs, en particulier les récepteurs de la sérotonine . Cela peut aider à élucider les voies impliquées dans la régulation de l’humeur et la perception sensorielle.
Toxicologie
Détection et analyse dans les échantillons biologiques : Dans les études toxicologiques, la TMA-2 est analysée pour comprendre ses voies métaboliques et développer des méthodes de détection utilisables en sciences forensiques. Des techniques comme la chromatographie en phase gazeuse couplée à la spectrométrie de masse (GC-MS) sont employées pour identifier et quantifier la TMA-2 dans les échantillons biologiques .
Psychopharmacologie
Investigation des propriétés hallucinogènes : Les effets hallucinogènes de la TMA-2 sont d’intérêt en psychopharmacologie. Des études peuvent explorer ses applications thérapeutiques potentielles ou ses effets secondaires en comparant ses effets à ceux de la mescaline et d’autres hallucinogènes .
Pharmacocinétique
Absorption, distribution, métabolisme et excrétion (ADME) : La recherche pharmacocinétique sur la TMA-2 consiste à étudier comment le composé est absorbé, distribué, métabolisé et excrété dans l’organisme. Ces informations sont essentielles pour comprendre les utilisations thérapeutiques potentielles du médicament et son profil de sécurité .
Synthèse chimique
Voies de synthèse et dérivés : Les chimistes peuvent étudier la TMA-2 pour développer de nouvelles voies de synthèse ou pour créer des dérivés ayant des profils pharmacologiques modifiés. Cela peut conduire à la découverte de nouveaux composés ayant des applications médicales potentielles .
Mécanisme D'action
Target of Action
2,4,5-Trimethoxyamphetamine, a member of the Trimethoxyamphetamines (TMAs) family , primarily targets serotonin receptors such as the 5HT2A receptor . These receptors play a crucial role in regulating mood, social behavior, appetite, digestion, sleep, memory, and sexual desire.
Mode of Action
The compound exhibits agonist activity on its primary targets, meaning it binds to these receptors and activates them . In addition to this, it also shows generalized dopamine receptor agonism, typical of most amphetamines . This dual action on both serotonin and dopamine receptors contributes to its complex mechanism of action .
Biochemical Pathways
Upon activation of the serotonin and dopamine receptors, 2,4,5-Trimethoxyamphetamine affects various biochemical pathways. The activation of these receptors can lead to a range of emotions, from sadness to empathy and euphoria . .
Result of Action
The molecular and cellular effects of 2,4,5-Trimethoxyamphetamine’s action are primarily related to its agonist activity on serotonin and dopamine receptors. This can lead to altered mood states, changes in perception, and potentially hallucinogenic effects .
Safety and Hazards
Orientations Futures
Future research could focus on the pharmacology of 2,4,5-Trimethoxyamphetamine and its related compounds, as their pharmacology is mostly undefined . Further studies on receptor binding and activation profiles of these derivatives at monoamine receptors and transporters could provide valuable insights .
Analyse Biochimique
Biochemical Properties
2,4,5-Trimethoxyamphetamine interacts with various enzymes, proteins, and other biomolecules. It has been found to have moderate to high affinities to the 5-HT2A receptor . This interaction with the 5-HT2A receptor is likely to underlie the psychedelic effects of this compound .
Cellular Effects
The effects of 2,4,5-Trimethoxyamphetamine on various types of cells and cellular processes are significant. It has been reported to alter locomotor activity and stimulate adrenocortical and adrenomedullary functions in animal models .
Molecular Mechanism
The molecular mechanism of 2,4,5-Trimethoxyamphetamine is complex. It likely involves agonist activity on serotonin receptors such as the 5HT2A receptor in addition to the generalized dopamine receptor agonism typical of most amphetamines . This action on serotonergic receptors likely underlies the psychedelic effects of these compounds .
Dosage Effects in Animal Models
In animal models, single doses of 50 and 100 mg/kg of 2,4,5-Trimethoxyamphetamine have been reported to significantly alter locomotor activity and stimulate adrenocortical and adrenomedullary functions .
Propriétés
IUPAC Name |
1-(2,4,5-trimethoxyphenyl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-8(13)5-9-6-11(15-3)12(16-4)7-10(9)14-2/h6-8H,5,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSIMAWGATVNGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1OC)OC)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
15995-72-9 (hydrochloride) | |
| Record name | 2,4,5-Trimethoxyphenylisopropylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001083096 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00874364 | |
| Record name | 2,4,5-Trimethoxyamphetamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00874364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1083-09-6, 22199-15-1 | |
| Record name | 2,4,5-Trimethoxyamphetamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1083-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,5-Trimethoxyphenylisopropylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001083096 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneethanamine, 2,4,5-trimethoxy-alpha-methyl-, (+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022199151 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,5-Trimethoxyamphetamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00874364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TMA-2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/713Z3SL0TJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



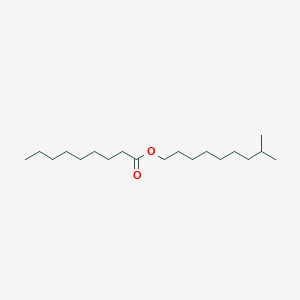
![1,4-Dioxaspiro[4.4]nonane](/img/structure/B90131.png)


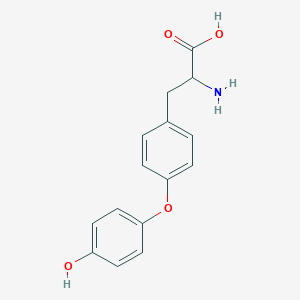
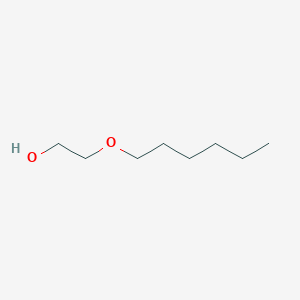
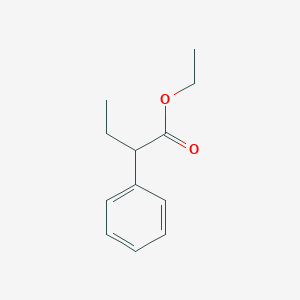
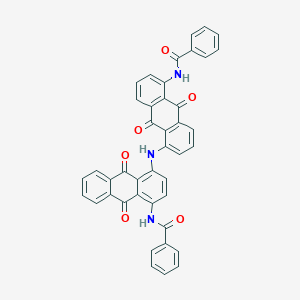
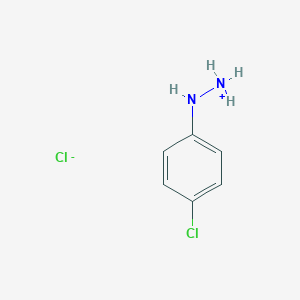

![3-[4-(Methylsulfanyl)phenyl]phenylacetic acid](/img/structure/B90223.png)
